methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
Methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a coumarin-derived compound featuring a 4-fluorophenyl group attached via a 2-oxoethoxy linker at the 7-position of the chromen-2-one core. The 3-position is substituted with a methyl acetate group. This article compares its synthesis, structural features, physicochemical properties, and bioactivity with structurally related analogs.
Properties
IUPAC Name |
methyl 2-[7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FO6/c1-12-16-8-7-15(27-11-18(23)13-3-5-14(22)6-4-13)9-19(16)28-21(25)17(12)10-20(24)26-2/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKXOBLAWHPBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 393.39 g/mol. The structure features a coumarin backbone substituted with a fluorophenyl group and an ethoxy ketone moiety, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro assays showed that the compound effectively scavenges free radicals, which can contribute to oxidative stress-related diseases. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, showing a dose-dependent response.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential use in treating inflammatory diseases.
Anticancer Potential
This compound has shown promise in anticancer studies. In cell line assays, it induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death.
Case Studies and Research Findings
- In Vitro Studies : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various coumarin derivatives, including this compound. The findings indicated IC50 values in the low micromolar range for several cancer cell lines, suggesting significant anticancer activity .
- Mechanistic Insights : In another study focused on its anti-inflammatory properties, researchers utilized ELISA assays to quantify cytokine levels in treated macrophages. Results indicated a marked reduction in TNF-alpha production post-treatment with the compound .
- Comparative Analysis : A comparative study involving structurally similar compounds highlighted that this compound exhibited superior antioxidant activity compared to other coumarins tested .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below highlights structural variations among analogs and their impact:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine, bromine) enhance stability and enzyme-binding affinity, as seen in EMAC10163h (2,4-difluoro) and EMAC10163c (4-bromo) .
Physicochemical Properties
Melting Points and Stability
- Analogs with halogen substituents (e.g., EMAC10163h: 188–190°C) exhibit higher melting points than non-halogenated derivatives (EMAC10163i: 182–184°C), likely due to increased intermolecular interactions .
- The target compound’s 4-fluorophenyl group may confer intermediate melting points compared to bulkier biphenyl (EMAC10163g) or bromophenyl (EMAC10163c) derivatives.
Solubility and Lipophilicity
Enzyme Inhibition
Anti-Inflammatory and Anticancer Potential
- A structurally related amide derivative (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide exhibits anti-inflammatory activity surpassing ibuprofen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
